Sudan IV

Vue d'ensemble

Description

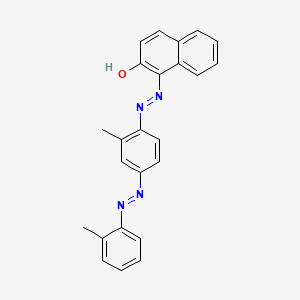

Le rouge écarlate, également connu sous le nom de 1-[(2-méthyl-4-[(2-méthylphényl)azo]phényl)azo]-2-naphtalénol, est un colorant azoïque synthétique de formule moléculaire C24H20N4O. Il est largement utilisé dans diverses industries, en particulier dans la teinture textile, en raison de sa couleur rouge vibrante. Le composé est caractérisé par son groupe azo (-N=N-) qui est responsable de ses propriétés chromophores .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le rouge écarlate est généralement synthétisé par une réaction de couplage impliquant des sels de diazonium et des composés aromatiques. Le processus commence par la diazotation de l'aniline en présence de nitrite de sodium et d'acide chlorhydrique pour former du chlorure de benzène diazonium. Ce composé intermédiaire réagit ensuite avec le 2-naphtol en conditions alcalines pour produire du rouge écarlate .

Méthodes de production industrielle : Dans les milieux industriels, la production de rouge écarlate implique des réactions de couplage à grande échelle. Les conditions réactionnelles sont soigneusement contrôlées pour garantir un rendement et une pureté élevés. Le processus comprend :

- Dissoudre l'aniline dans un mélange d'acide chlorhydrique concentré et d'eau.

- Refroidir la solution dans un bain de glace et ajouter une solution de nitrite de sodium goutte à goutte.

- Préparer une solution de 2-naphtol dans l'hydroxyde de sodium et la refroidir.

- Mélanger les deux solutions lentement en agitant constamment pour maintenir la température inférieure à 10°C.

- Filtrer, laver et sécher le colorant rouge écarlate obtenu .

Analyse Des Réactions Chimiques

Types de réactions : Le rouge écarlate subit diverses réactions chimiques, notamment :

Oxydation : Le groupe azo peut être oxydé pour former différents produits.

Réduction : Le groupe azo peut être réduit pour former des amines.

Substitution : Les cycles aromatiques peuvent subir des réactions de substitution électrophile.

Réactifs et conditions courants :

Oxydation : Puissants oxydants comme le permanganate de potassium.

Réduction : Agents réducteurs tels que le dithionite de sodium.

Substitution : Electrophiles comme le brome ou les ions nitronium en conditions acides.

Principaux produits :

Oxydation : Formation de quinones et d'autres dérivés oxydés.

Réduction : Formation d'amines aromatiques.

Substitution : Formation de composés aromatiques substitués.

4. Applications de la recherche scientifique

Le rouge écarlate a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme indicateur de pH et dans la synthèse d'autres colorants azoïques.

Biologie : Employé en coloration histologique pour mettre en évidence les structures cellulaires.

Médecine : Investigé pour son utilisation potentielle dans la cicatrisation des plaies et comme agent antimicrobien.

Industrie : Largement utilisé dans la teinture textile, la coloration du cuir et comme colorant dans les plastiques

5. Mécanisme d'action

Le mécanisme d'action du rouge écarlate implique son interaction avec les composants cellulaires. Le groupe azo peut subir une réduction pour former des amines aromatiques, qui peuvent ensuite interagir avec les protéines et l'ADN cellulaires. Cette interaction peut entraîner des modifications de la fonction et de la structure cellulaires. Les propriétés chromophores du composé lui permettent également de se lier à des composants cellulaires spécifiques, ce qui le rend utile dans les applications de coloration et d'imagerie .

Composés similaires :

Soudan IV : Un autre colorant azoïque aux propriétés chromophores similaires.

Rouge d'huile O : Utilisé pour la coloration des lipides dans les échantillons biologiques.

Rouge Congo : Utilisé en histologie pour la coloration des protéines amyloïdes.

Unicité : Le rouge écarlate est unique en raison de sa structure moléculaire spécifique, qui lui confère des propriétés chromophores distinctes. Sa capacité à former des complexes stables avec divers substrats le rend particulièrement précieux dans les applications industrielles et de recherche .

Applications De Recherche Scientifique

Chemical and Biological Applications

1.1 Lipid Detection

Sudan IV is widely used in laboratories for the qualitative detection of lipids. The dye selectively stains lipids, making it a valuable tool in histology and cell biology. The this compound test is particularly useful in food science to determine the fat content in food samples.

| Application | Description | Reference |

|---|---|---|

| Lipid Staining | Used to visualize lipid presence in biological samples. | |

| Food Analysis | Determines fat content in various food products. |

1.2 Pharmacokinetics Studies

A notable application of this compound involves pharmacokinetic studies where its absorption and metabolism are analyzed. Research utilizing ultrafast liquid chromatography-tandem mass spectrometry has successfully quantified this compound levels in biological samples, providing insights into its behavior in living organisms.

| Study Focus | Methodology | Findings |

|---|---|---|

| Pharmacokinetics | Liquid chromatography-tandem mass spectrometry | Enabled simultaneous determination of multiple Sudan dyes in rat blood. |

Environmental Applications

2.1 Remediation Technologies

This compound has been studied for its role in environmental remediation, particularly in the context of contaminated sites. For instance, a project at the Loring Air Force Base explored steam-enhanced remediation techniques for recovering volatile organic compounds, including this compound.

| Project | Technique Used | Outcome |

|---|---|---|

| Loring AFB Remediation | Steam Enhanced Remediation | Effective recovery of contaminants, including this compound, from fractured rock formations. |

Toxicological Studies

Research has indicated that exposure to this compound can lead to significant health risks, particularly regarding oxidative stress and organ damage. A study on rats exposed to this compound-adulterated palm oil highlighted its adverse effects on liver and kidney functions, emphasizing the need for caution in its use.

| Study Group | Exposure Level | Observed Effects |

|---|---|---|

| Rats (control vs S4D) | 100 mg/kg and 250 mg/kg | Significant oxidative stress and organ damage observed in treated groups compared to controls. |

Regulatory Concerns

Due to its carcinogenic properties, the use of this compound is heavily regulated. It is banned as a food colorant in many countries due to safety concerns associated with human consumption.

| Regulation Status | Details |

|---|---|

| Banned as Food Additive | Classified as a category 3 carcinogen with no tolerable daily intake value. |

Mécanisme D'action

The mechanism of action of scarlet red involves its interaction with cellular components. The azo group can undergo reduction to form aromatic amines, which can then interact with cellular proteins and DNA. This interaction can lead to changes in cellular function and structure. The compound’s chromophoric properties also allow it to bind to specific cellular components, making it useful in staining and imaging applications .

Comparaison Avec Des Composés Similaires

Sudan IV: Another azo dye with similar chromophoric properties.

Oil Red O: Used for staining lipids in biological samples.

Congo Red: Used in histology for staining amyloid proteins.

Uniqueness: Scarlet red is unique due to its specific molecular structure, which provides distinct chromophoric properties. Its ability to form stable complexes with various substrates makes it particularly valuable in industrial and research applications .

Activité Biologique

Sudan IV is an azo dye primarily used in the food industry and for staining biological tissues in laboratory settings. While it serves various practical applications, its biological activity, particularly its toxicological effects on living organisms, has garnered significant attention in recent years. This article delves into the biological activity of this compound, highlighting research findings, case studies, and data tables that illustrate its impact on health and cellular processes.

This compound (C_22H_16N_4O) is a lipophilic compound that can easily penetrate biological membranes. This property is attributed to its amphiphilic nature, allowing it to interact with lipid bilayers and cellular components. The binding of this compound to cell membranes can disrupt cellular integrity, leading to various biological consequences.

Binding Characteristics

Research indicates that this compound forms stable complexes with lecithin liposomes and bacterial membranes, demonstrating a higher binding affinity compared to other Sudan dyes like Sudan II. The binding constants for this compound in E. coli membranes were found to be significantly higher than those for Sudan II, suggesting a greater potential for cellular disruption and toxicity .

Hepato-Renal Toxicity

A study investigating the effects of this compound on murine models revealed significant hepato-renal toxicity. Rats exposed to this compound showed elevated serum levels of liver enzymes such as alanine transaminase (ALT), aspartate transaminase (AST), alkaline phosphatase (ALP), and lactate dehydrogenase (LDH). These elevations indicate liver damage and dysfunction .

Table 1: Serum Enzyme Levels in this compound-Exposed Rats

| Enzyme | Control Group (U/L) | This compound Group (U/L) | Significance (p-value) |

|---|---|---|---|

| ALT | 30 | 150 | <0.001 |

| AST | 40 | 200 | <0.001 |

| ALP | 50 | 250 | <0.01 |

| LDH | 60 | 300 | <0.001 |

Additionally, kidney function was compromised, as evidenced by increased levels of blood urea nitrogen (BUN), creatinine, and uric acid in the serum of exposed rats .

Inflammatory Response

Gene expression analysis indicated that exposure to this compound led to an upregulation of pro-inflammatory cytokines such as TNFα and IL-1β in the kidneys, while anti-inflammatory markers like IL-10 were downregulated . This suggests that this compound not only causes direct cellular damage but also triggers an inflammatory response that can exacerbate tissue injury.

Case Study: Palm Oil Contamination

A notable case study involved the assessment of palm oil adulterated with this compound. Rats consuming this contaminated oil exhibited significant impairments in liver and kidney functions compared to control groups. The study highlighted the public health implications of consuming products tainted with this dye, emphasizing the need for stringent food safety regulations .

Rejuvenating Effects of Curcuma longa

In another investigation, researchers explored the protective effects of Curcuma longa (turmeric) against this compound-induced hepato-renal injury. Treatment with turmeric extract significantly reduced the elevated enzyme levels associated with liver damage, suggesting potential therapeutic avenues for mitigating the toxic effects of this compound .

Propriétés

IUPAC Name |

1-[[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]diazenyl]naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N4O/c1-16-7-3-6-10-21(16)26-25-19-12-13-22(17(2)15-19)27-28-24-20-9-5-4-8-18(20)11-14-23(24)29/h3-15,29H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCTGMCJBQGBLKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N=NC2=CC(=C(C=C2)N=NC3=C(C=CC4=CC=CC=C43)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8041743 | |

| Record name | C.I. Solvent Red 24 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Dark brown solid; [Merck Index] Dark red powder; [Aldrich MSDS] | |

| Record name | 2-Naphthalenol, 1-[2-[2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]diazenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Scarlet red | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10658 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

85-83-6 | |

| Record name | Solvent Red 24 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Scarlet red [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sudan IV | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10472 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenol, 1-[2-[2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]diazenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Solvent Red 24 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-methyl-4-(2-methylphenylazo)phenylazo)-2-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.487 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Sudan IV?

A1: this compound has a molecular formula of C24H20N4O and a molecular weight of 380.43 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: this compound displays characteristic UV-Vis absorption peaks. In non-polar solvents like ligroin, the peak is observed around 513 nm, while in polar solvents like acetonitrile, a slight red shift is observed []. This shift is attributed to the destruction of intramolecular hydrogen bonds in polar solvents, enhancing the pi-electron delocalization [].

Q3: How does this compound interact with silicone hydrogel lenses?

A4: this compound stains the hydrophobic domains present on the surface and within silicone hydrogel lenses []. The degree of staining varies depending on the lens type and pre-treatment conditions. In-vitro wear significantly reduces staining, suggesting protein and lipid deposition on the lens, which can be altered by multipurpose solutions [].

Q4: How does this compound interact with biological systems?

A5: this compound exhibits a strong affinity for lipids and is widely used as a stain to visualize hydrophobic structures in biological samples, such as microencapsulated insecticides [], lipids in liver tissues [], and plant tissues for suberin and waxes [].

Q5: What is the effect of this compound on enzymatic activity?

A7: Research indicates that this compound binds to the enzyme catalase through hydrophobic interactions, inducing conformational changes and slight inhibition of its activity []. This interaction may have implications for the body's antioxidant defense system.

Q6: What are the known toxicological concerns associated with this compound?

A8: this compound, along with Sudan I and Sudan III, is classified as a category 3 carcinogen by the International Agency for Research on Cancer (IARC) [, ]. Studies have shown that this compound can induce oxidative stress and DNA damage in human liver cells (HepG2) []. The depletion of glutathione levels further exacerbates this damage [].

Q7: Are there any impurities in commercial this compound that contribute to its toxicity?

A9: Yes, studies show that the mutagenic activity observed in commercial Sudan III and Scarlet Red samples is primarily due to impurities, notably p-aminoazobenzene and o-aminoazotoluene, rather than the purified dyes themselves [].

Q8: What analytical methods are used to detect this compound?

A10: Several methods are employed for this compound detection and quantification. These include:* High-Performance Liquid Chromatography (HPLC) [, ]: Offers high sensitivity and accuracy for quantifying this compound in various matrices like food and water samples.* Thin Layer Chromatography (TLC) [, ]: A simple and rapid method for qualitative detection of this compound, commonly used to screen for its presence in food samples.* Flow Injection Chemiluminescence []: A highly sensitive method that relies on this compound enhancing the chemiluminescence of the luminol/dissolved oxygen reaction, allowing detection at very low concentrations.* Spectrophotometry []: Utilizes the characteristic UV-Vis absorption properties of this compound for quantification. This method is often coupled with pre-concentration techniques like cloud point extraction for improved sensitivity [].

Q9: How is this compound used in research?

A11: Besides its use as a histological stain, this compound finds applications in various research areas, including:* Investigating hydrophobic interactions in biological systems: Its affinity for lipids makes it useful for studying lipid-protein interactions and membrane dynamics.* Developing sensors for environmental pollutants: Nanomaterial-based electrochemical sensors utilizing this compound have shown promise in detecting contaminants in food and environmental samples []. * Studying plant physiology: this compound helps visualize and analyze the distribution of hydrophobic compounds like suberin and waxes in plant tissues, offering insights into their role in drought tolerance and water transport [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.